Cas no 1075-11-2 (6-Fluoroisoquinoline)
6-Fluoroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 6-Fluoroisoquinoline
- Isoquinoline, 6-fluoro-
- 6-Fluor-isochinolin
- 6-Fluoro-isoquinoline
- Isoquinoline,6-fluoro
- QC-9376
- ALLJCJZVQMDEHE-UHFFFAOYSA-N
- BCP02781
- CM10586
- MB09677
- AM802900
- AB0034655
- X8843
- ST24024406
- Z1741978189
- AKOS006237641
- 1075-11-2
- Z916823870
- EN300-59700
- A848678
- DTXSID10619526
- SCHEMBL1551786
- DS-14448
- CS-W019741
- MFCD11226829
- SY047444
- FT-0746549
- 6-Fluoroisoquinoline;
- DB-021008
-
- MDL: MFCD11226829
- Inchi: 1S/C9H6FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
- InChI Key: ALLJCJZVQMDEHE-UHFFFAOYSA-N
- SMILES: FC1C=CC2C=NC=CC=2C=1
Computed Properties
- Exact Mass: 147.04800
- Monoisotopic Mass: 147.048427358 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 147.15
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 12.9
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.216±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 48-50 ºC
- Boiling Point: 255.3±13.0 ºC (760 Torr),
- Flash Point: 108.2±19.8 ºC,
- Solubility: Very slightly soluble (0.63 g/l) (25 º C),
- PSA: 12.89000
- LogP: 2.37390
6-Fluoroisoquinoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
6-Fluoroisoquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Fluoroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0354-1g |
6-Fluoro-isoquinoline |
1075-11-2 | 97% | 1g |
551.23CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0354-5g |
6-Fluoro-isoquinoline |
1075-11-2 | 97% | 5g |
1653.68CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0354-25g |
6-Fluoro-isoquinoline |
1075-11-2 | 97% | 25g |
5766.69CNY | 2021-05-08 | |
| TRC | F592128-25mg |
6-Fluoroisoquinoline |
1075-11-2 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | F592128-50mg |
6-Fluoroisoquinoline |
1075-11-2 | 50mg |
$75.00 | 2023-05-18 | ||
| TRC | F592128-100mg |
6-Fluoroisoquinoline |
1075-11-2 | 100mg |
$87.00 | 2023-05-18 | ||
| TRC | F592128-250mg |
6-Fluoroisoquinoline |
1075-11-2 | 250mg |
$98.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F85810-250mg |
6-Fluoroisoquinoline |
1075-11-2 | 95% | 250mg |
¥50.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F85810-1g |
6-Fluoroisoquinoline |
1075-11-2 | 95% | 1g |
¥136.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F85810-5g |
6-Fluoroisoquinoline |
1075-11-2 | 95% | 5g |
¥649.0 | 2023-09-07 |
6-Fluoroisoquinoline Suppliers
6-Fluoroisoquinoline Related Literature
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Ganesh Chandra Midya,Sushovan Paladhi,Sudipta Bhowmik,Subhadeep Saha,Jyotirmayee Dash Org. Biomol. Chem. 2013 11 3057
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Lei Wang,Lele Duan,Ying Wang,M?rten S. G. Ahlquist,Licheng Sun Chem. Commun. 2014 50 12947
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Ge Li,M?rten S. G. Ahlquist Dalton Trans. 2022 51 8618
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David W. Shaffer,Yan Xie,Javier J. Concepcion Chem. Soc. Rev. 2017 46 6170
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Yusuke Ohta,Shinya Oishi,Nobutaka Fujii,Hiroaki Ohno Chem. Commun. 2008 835
Additional information on 6-Fluoroisoquinoline
Latest Research Insights on 6-Fluoroisoquinoline (CAS: 1075-11-2) in Chemical Biology and Pharmaceutical Applications
6-Fluoroisoquinoline (CAS: 1075-11-2) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. This heterocyclic compound, characterized by a fluorine substitution at the 6-position of the isoquinoline scaffold, exhibits unique physicochemical properties that make it a valuable building block for the development of bioactive molecules. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents targeting various diseases, including cancer, neurological disorders, and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 6-Fluoroisoquinoline in the design of selective kinase inhibitors. Researchers utilized this compound as a core structure to develop potent and selective inhibitors of protein kinases involved in cancer cell proliferation. The fluorine atom at the 6-position was found to enhance binding affinity and metabolic stability, addressing common challenges in kinase inhibitor development. Molecular docking studies revealed that the fluorine substitution facilitated optimal interactions with the ATP-binding pocket of target kinases, leading to improved inhibitory activity.
In the field of neuropharmacology, a recent investigation highlighted the potential of 6-Fluoroisoquinoline derivatives as modulators of neurotransmitter systems. A research team reported in ACS Chemical Neuroscience that fluorinated isoquinoline analogs exhibited promising activity as selective ligands for G-protein coupled receptors (GPCRs) implicated in neurodegenerative diseases. The presence of the fluorine atom was crucial for achieving both blood-brain barrier penetration and receptor subtype selectivity, making these compounds attractive candidates for further development as central nervous system (CNS) therapeutics.
The synthetic accessibility of 6-Fluoroisoquinoline has also been a focus of recent methodological advancements. A 2024 publication in Organic Letters described a novel, high-yield synthetic route to this compound using transition metal-catalyzed fluorination strategies. This development addresses previous challenges in the regioselective introduction of fluorine into the isoquinoline system, potentially enabling broader exploration of its pharmaceutical applications. The new synthetic approach offers improved scalability and cost-effectiveness, which could facilitate larger-scale production for preclinical and clinical studies.
From a drug metabolism perspective, recent pharmacokinetic studies have provided valuable insights into the behavior of 6-Fluoroisoquinoline-containing compounds. Research published in Drug Metabolism and Disposition demonstrated that the fluorine substitution significantly alters the metabolic profile compared to non-fluorinated analogs, reducing oxidative metabolism while maintaining favorable absorption characteristics. These findings have important implications for the design of fluorinated drug candidates with optimized pharmacokinetic properties.
Looking forward, the unique properties of 6-Fluoroisoquinoline position it as a promising scaffold for continued exploration in medicinal chemistry. Current research directions include its incorporation into PROTACs (proteolysis targeting chimeras) for targeted protein degradation and its use in the development of fluorescent probes for biological imaging. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, 6-Fluoroisoquinoline is expected to play an increasingly important role in the discovery of next-generation therapeutics.
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